![molecular formula C17H18O3 B11599570 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One](/img/structure/B11599570.png)
2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One
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Overview
Description
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One is a complex organic compound with the molecular formula C17H18O3. It is known for its unique structure, which includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Antioxidant Activity
Research indicates that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One exhibits notable antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. A study demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in nutraceuticals aimed at preventing oxidative damage in cells .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic uses in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Properties
Preliminary studies have indicated that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity makes it a candidate for further development as an anticancer agent .
Pesticidal Activity
The compound has demonstrated potential as a natural pesticide. Research has shown that it can effectively repel certain pests while being less harmful to beneficial insects. This property makes it an attractive alternative to synthetic pesticides in sustainable agriculture .
Plant Growth Promotion
Studies suggest that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One may enhance plant growth and yield. It appears to stimulate root development and improve nutrient uptake in several plant species .
Polymer Additive
In materials science, the compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyl-6-Propyl-Furo[3,2-G]chromen-7-One
- 7H-Furo3,2-Gbenzopyran-7-One, 4,9-Dimethoxy-
- 7H-Furo3,2-Gbenzopyran-7-One, 9-(2,3-Epoxy-3-Methylbutoxy)-
Uniqueness
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One stands out due to its specific substitution pattern on the furobenzopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One is a furocoumarin derivative known for its potential biological activities. This compound belongs to a class of organic compounds that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular structure of 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One can be represented as follows:
This structure features a fused benzopyran and furan ring system, which is characteristic of many biologically active compounds.
Antimicrobial Properties
Research indicates that furocoumarins exhibit significant antimicrobial activity. A study analyzed the antimicrobial effects of various furocoumarins against several bacterial strains. The results showed that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest its potential use as a natural antimicrobial agent in therapeutic applications .
Anti-inflammatory Effects
Furocoumarins have also been investigated for their anti-inflammatory properties. In vitro studies revealed that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In one notable study, the compound was tested against human cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated that 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One induced apoptosis in these cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.4 |
PC-3 | 22.8 |
These results highlight its potential as an anticancer agent and warrant further investigation into its mechanisms of action .
The biological activity of 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G] benzopyran-7-One is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes involved in inflammation and cancer progression.
- Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in cancer cells leading to programmed cell death.
- Modulation of Signaling Pathways : The inhibition of NF-kB signaling pathways has been observed in studies involving this compound.
Case Studies
Several case studies have documented the effects of furocoumarins in clinical settings:
- Psoriasis Treatment : A clinical trial involving patients with psoriasis showed significant improvement when treated with furocoumarin derivatives under UV light exposure.
- Chronic Inflammatory Conditions : Patients with chronic inflammatory diseases reported reduced symptoms when supplemented with furocoumarin-rich extracts.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-5-6-12-10(3)14-7-13-9(2)11(4)19-15(13)8-16(14)20-17(12)18/h7-8H,5-6H2,1-4H3 |
InChI Key |
ADGUVFJYVNRVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
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